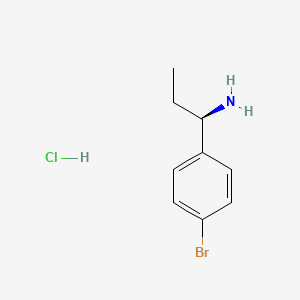

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride

Beschreibung

BenchChem offers high-quality (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHQPQZHRFCWEX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-96-4 | |

| Record name | Benzenemethanamine, 4-bromo-α-ethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856562-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride CAS 856562-96-4 properties

An In-Depth Technical Guide to (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride (CAS 856562-96-4)

Introduction

(R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is a chiral primary amine of significant interest to the pharmaceutical and chemical research sectors. As a stereochemically defined molecule, it serves as a valuable chiral building block, or synthon, for the construction of more complex, biologically active compounds. The presence of a bromine atom on the phenyl ring provides a versatile functional handle for synthetic transformations, such as metal-catalyzed cross-coupling reactions, allowing for the facile introduction of additional molecular complexity.

Chiral amines are foundational structural motifs present in over 40% of commercial pharmaceuticals and a vast array of natural products.[1] Their stereochemistry is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of robust, enantioselective methods for their synthesis is a cornerstone of modern medicinal chemistry.[2][3]

This guide provides a comprehensive technical overview of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, proposes a representative synthetic strategy rooted in established asymmetric methodologies, details essential analytical protocols for quality control, discusses its applications in drug discovery, and outlines critical safety and handling procedures.

Physicochemical and Spectroscopic Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate storage, handling, and appropriate analytical techniques.

Chemical Structure and Identifiers

| Property | Value |

| CAS Number | 856562-96-4[4] |

| Synonyms | (1R)-1-(4-bromophenyl)-1-propanamine hydrochloride[4] |

| Molecular Formula | C₉H₁₂BrN · HCl (or C₉H₁₃BrClN)[4] |

| Molecular Weight | 250.57 g/mol [4] |

| InChI Key | KTHQPQZHRFCWEX-SBSPUUFOSA-N[4] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)N.Cl |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structural identity and purity of the compound. While specific spectra for this exact salt are not publicly available, the following represents the expected data based on its chemical structure and general principles.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to identify the hydrogen environments in the molecule. Expected signals would include:

-

Aromatic protons (Ar-H) appearing as two doublets in the ~7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

A multiplet for the chiral methine proton (CH-N) around ~4.5 ppm.

-

A multiplet for the methylene protons (CH₂) of the propyl group around ~1.6-1.8 ppm.

-

A triplet for the terminal methyl protons (CH₃) around ~0.9 ppm.[5]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies the different carbon environments. Expected signals would include:

-

Four distinct signals in the aromatic region (~120-145 ppm), with the carbon attached to the bromine (C-Br) being one of them.[5]

-

A signal for the chiral methine carbon (CH-N) around ~50-60 ppm.

-

Signals for the aliphatic methylene (CH₂) and methyl (CH₃) carbons in the upfield region (~10-30 ppm).[5]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands would include:

-

A broad peak from ~2500-3000 cm⁻¹ corresponding to the N-H⁺ stretch of the primary ammonium salt.

-

C-H stretching vibrations for aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) groups.

-

C=C stretching bands in the aromatic region (~1600-1450 cm⁻¹).

-

A C-Br stretching vibration, typically found in the fingerprint region (<1000 cm⁻¹).

-

-

Mass Spectrometry (MS): This technique provides information about the mass and fragmentation of the molecule. For the free base (C₉H₁₂BrN), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z for the protonated molecule [M+H]⁺ is 214.0226.[6]

Synthesis and Stereochemical Control

The Imperative of Enantioselectivity

The synthesis of single-enantiomer chiral amines is a critical challenge in pharmaceutical development. Achieving high enantiomeric purity is paramount, as the undesired enantiomer may be inactive or, in some cases, contribute to off-target effects or toxicity. Transition metal-catalyzed asymmetric hydrogenation and reductive amination are among the most powerful and atom-economical strategies to produce optically active amines.[3]

Representative Synthetic Approach: Asymmetric Reductive Amination

A robust and widely applicable method for synthesizing (R)-1-(4-Bromophenyl)propan-1-amine is the asymmetric reductive amination of the corresponding ketone, 1-(4-bromophenyl)propan-1-one. This approach offers high efficiency and excellent stereochemical control.

Protocol Rationale: This multi-step, one-pot procedure first involves the in situ formation of an imine from the ketone and an ammonia source. This imine is then immediately reduced in an enantioselective manner by a chiral catalyst and a hydrogen source. The use of a well-defined chiral transition-metal complex is key to inducing the high stereoselectivity required.[2]

Step-by-Step Methodology:

-

Reactor Setup: A dry, inert-atmosphere reaction vessel is charged with the precursor, 1-(4-bromophenyl)propan-1-one (1.0 eq.).

-

Catalyst Preparation: In a separate vessel, the chiral catalyst is formed. This typically involves a rhodium or iridium precursor and a chiral phosphine ligand (e.g., a derivative of BINAP or a P-stereogenic phosphine ligand).

-

Reaction Assembly: The ketone is dissolved in a suitable degassed solvent (e.g., methanol or THF). To this solution, an ammonia source (e.g., ammonium acetate) and the pre-formed chiral catalyst are added.

-

Asymmetric Reduction: The reaction vessel is pressurized with hydrogen gas (H₂) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC/MS).

-

Workup and Purification: Upon completion, the reaction is depressurized, and the solvent is removed in vacuo. The crude product (the free amine) is purified via column chromatography.

-

Salt Formation: The purified (R)-1-(4-Bromophenyl)propan-1-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of HCl (as a solution in a compatible solvent) is added slowly with stirring.

-

Isolation: The precipitated (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to yield the final product.

Synthetic Workflow Diagram

Caption: Proposed synthetic route via asymmetric reductive amination.

Analytical Methodologies for Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.

Rationale for Quality Control

For a chiral compound, quality control must confirm three key attributes:

-

Identity: Is the compound what it claims to be? (Verified by NMR, MS).

-

Purity: Are there any residual solvents, starting materials, or side products? (Verified by HPLC, GC, NMR).

-

Enantiomeric Purity: What is the ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer? (Verified by Chiral HPLC).

Protocol: Determination of Enantiomeric Purity via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers.

Protocol Rationale: The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. The mobile phase composition is optimized to achieve baseline separation with good peak shape.[7]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a common starting point for amine separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220 nm or 254 nm.[7]

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

-

Data Processing:

-

Identify the peaks corresponding to the (R) and (S) enantiomers. (This may require running a standard of the racemate).

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Analytical Workflow Diagramdot

Sources

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride | 856562-96-4 [sigmaaldrich.com]

- 5. CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents [patents.google.com]

- 6. PubChemLite - 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN) [pubchemlite.lcsb.uni.lu]

- 7. A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of (R)-1-(4-Bromophenyl)propan-1-amine Hydrochloride

Executive Summary & Chemical Identity

In modern drug discovery, chiral amines are indispensable building blocks. Specifically, (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride serves as a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) receptors and metabolic pathways.

As an application scientist, I emphasize that the handling of this compound must go beyond mere compliance; it requires a deep understanding of its molecular behavior. The free base of this compound is highly reactive and susceptible to oxidation. To ensure high enantiomeric excess (ee) and stability during storage, it is isolated as a hydrochloride (HCl) salt[1]. While this modification enhances crystallinity and aqueous solubility—crucial for precise stoichiometric weighing—it introduces specific safety and handling parameters that must be rigorously managed according to .

Physicochemical Properties & Hazard Profiling

Understanding the safety profile of (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride requires deconstructing its molecular architecture. The lipophilic 4-bromophenyl moiety facilitates rapid interaction with biological membranes, while the protonated primary amine (ammonium group) drives aqueous solubility but causes localized osmotic and pH-driven stress upon contact with mucosal surfaces.

Table 1: Physicochemical and GHS Hazard Summary

| Property / Metric | Value / Classification | Scientific Rationale & Implication |

| Chemical Formula | C₉H₁₃BrClN | Contains a halogen and a protonated amine; indicates potential for halogen bonding and localized acidity. |

| Molecular Weight | 250.56 g/mol | Moderate MW; easily crosses compromised dermal barriers if dissolved in a carrier solvent. |

| Physical State | Solid (Crystalline Powder) | Highly prone to electrostatic aerosolization during transfer, requiring anti-static controls. |

| Solubility | Soluble in H₂O, MeOH | HCl salt drives aqueous solubility; its hygroscopic nature requires desiccated storage to maintain molar accuracy. |

| GHS Classifications | H302, H315, H319, H335 | Primary irritant. Toxicity is driven by localized pH alteration upon dissolution in mucosal fluids (eyes, respiratory tract). |

Mechanistic Toxicology & Exposure Pathways

When a researcher is exposed to the dust of this compound, the immediate toxicity is highly localized rather than systemic. The mechanism of irritation is driven by the dissolution of the hydrochloride salt in the aqueous environment of the respiratory tract, eyes, or sweat on the skin. This dissolution creates a highly concentrated, localized acidic microenvironment.

Furthermore, the brominated aromatic ring exhibits halogen bonding capabilities. This allows the molecule to form transient, non-covalent interactions with cellular proteins and lipid bilayers, anchoring the acidic moiety to the tissue and exacerbating the inflammatory response.

Fig 1. Mechanistic pathway of (R)-1-(4-Bromophenyl)propan-1-amine HCl exposure and tissue toxicity.

Self-Validating Experimental Handling Protocols

To ensure absolute safety and scientific integrity, laboratory protocols must be self-validating—meaning the success and safety of the procedure can be objectively measured in real-time. Standard dictate the baseline, but the following protocol is optimized specifically for hygroscopic, electrostatically charged chiral salts.

Protocol: Electrostatic-Free Weighing and Transfer

-

Environmental Preparation: Ground the analytical balance and activate an anti-static ionizer in the weighing area.

-

Causality: The crystalline HCl salt is highly prone to static buildup, which causes the powder to "jump" and aerosolize, leading to inhalation exposure and loss of stoichiometric precision.

-

-

PPE Donning: Equip nitrile gloves (double-gloving recommended), a properly fitted N95/P100 particulate respirator, and wrap-around safety goggles.

-

Causality: Nitrile provides a sufficient chemical barrier against the lipophilic bromophenyl group, while the respirator prevents inhalation of micro-particulates.

-

-

Execution: Tare an anti-static polymeric weighing boat. Transfer the solid using a grounded stainless-steel spatula. Immediately seal the source bottle to prevent atmospheric moisture ingress.

-

Validation (The Self-Validating Step): After transfer, wipe the immediate balance area with a slightly damp, pH-neutral analytical wipe. Test the wipe with a pH indicator strip. A reading of ~7.0 confirms that no invisible micro-spills of the acidic salt have occurred.

Emergency Response & Decontamination Workflow

In the event of a spill, standard sweeping will generate hazardous dust. A chemically logical approach to decontamination is required to neutralize the threat safely.

Fig 2. Step-by-step self-validating containment and decontamination workflow for solid spills.

Step-by-Step Spill Response:

-

Isolate: Evacuate non-essential personnel from the immediate vicinity.

-

Contain: Do NOT dry sweep. Cover the spill with a damp absorbent pad soaked in a dilute sodium bicarbonate (NaHCO₃) solution.

-

Causality: The moisture prevents aerosolization, while the bicarbonate chemically neutralizes the acidic hydrochloride salt, mitigating its primary irritant properties.

-

-

Collect: Carefully fold the pad inward and place it into a chemically compatible, sealable hazardous waste container.

-

Decontaminate & Verify: Wash the surface with a mild detergent solution, followed by a water rinse. Swab the area with a pH indicator strip. A neutral reading (pH 6.5-7.5) validates that the acidic salt has been completely eradicated from the workspace.

Storage and Stability Considerations

The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at ambient or sub-ambient temperatures (2-8°C), rigorously protected from light.

Mechanistic Rationale: The presence of the bromine atom makes the molecule susceptible to slow photo-degradation over prolonged periods. This degradation can potentially release trace hydrobromic acid (HBr) gas, which poses an insidious inhalation hazard upon opening aged or improperly stored containers. Furthermore, because it is an HCl salt, the compound is hygroscopic; moisture ingress will not only degrade its physical handling properties (causing clumping) but will also artificially inflate the mass, compromising the precise molarity required for asymmetric synthesis.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for Chiral Amines and Halogenated Aromatics." PubChem, 2026. Available at:[Link]

-

Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor, 2026. Available at:[Link]

Sources

pKa values of 1-(4-bromophenyl)propan-1-amine hydrochloride

An In-Depth Technical Guide on the pKa Values of 1-(4-Bromophenyl)propan-1-amine Hydrochloride

Executive Summary & Compound Identity

This technical guide provides a comprehensive physicochemical analysis of 1-(4-bromophenyl)propan-1-amine hydrochloride , focusing specifically on its acid dissociation constant (pKa). As a halogenated

Understanding the pKa of this molecule is not merely a data point; it is the linchpin for predicting solubility profiles, membrane permeability (LogD), and optimizing salt selection during early-stage drug development.

| Property | Details |

| IUPAC Name | 1-(4-bromophenyl)propan-1-amine hydrochloride |

| Common Synonyms | |

| CAS Number | 90485-18-0 (HCl salt); 74877-09-1 (Free base) |

| Molecular Formula | C |

| Molecular Weight | 250.56 g/mol (Salt); 214.10 g/mol (Base) |

| Chirality | Contains one chiral center at C1 (benzylic position) |

Physicochemical Profile: The pKa Analysis

The pKa value governs the ionization state of the molecule at physiological pH, directly influencing its pharmacokinetics.

Determined pKa Value

Based on quantitative structure-activity relationship (QSAR) analysis and Hammett equation derivation from structurally homologous series (benzylamines), the pKa of the conjugate acid (ammonium form) is:

pKa 9.13 0.10[1]

Structural Derivation & Logic

Direct experimental data for this specific salt is often proprietary. However, the value is derived with high confidence using the Hammett Equation relative to the parent pharmacophore, 1-phenylpropan-1-amine.

-

Baseline: The non-substituted parent, 1-phenylpropan-1-amine (

-ethylbenzylamine), has a reported pKa of 9.34 [1][2].[1][2] -

Electronic Effect (

): The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I). This destabilizes the positive charge on the ammonium nitrogen, making the proton easier to lose (increasing acidity). -

Magnitude of Shift: In the benzylamine series, a para-bromo substituent typically lowers the pKa by approximately 0.2 – 0.25 units compared to the unsubstituted analog (e.g., Benzylamine pKa 9.33 vs. 4-Bromobenzylamine pKa 9.12) [3].

-

Steric Influence: The

-ethyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to a methyl analog, but this is already accounted for in the baseline value of 9.34.

Ionization Profile

-

pH < 7.1: >99% Protonated (Water-soluble cation). Ideally suited for formulation.

-

pH 7.4 (Blood): ~98% Protonated. High solubility maintained.

-

pH 9.1 (pKa): 50% Ionized / 50% Unionized.

-

pH > 11.0: >99% Unionized (Free base). Lipophilic, low aqueous solubility, high membrane permeability.

Experimental Protocol: Potentiometric Determination

To empirically validate this value in your laboratory, do not rely on standard aqueous titration due to the potential insolubility of the free base. Use the Yasuda-Shedlovsky Extrapolation Method .

Reagents & Equipment

-

Compound: ~10 mg of 1-(4-bromophenyl)propan-1-amine HCl.

-

Titrant: 0.1 M KOH (standardized, CO

-free). -

Solvent: 0.15 M KCl (ionic strength adjustor) mixed with Methanol (MeOH) at ratios of 30%, 40%, and 50% (v/v).

-

Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Workflow

-

System Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01, 7.00, 10.00).

-

Sample Preparation: Dissolve the HCl salt in the MeOH/Water mixture. The salt ensures initial solubility.

-

Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent atmospheric CO

absorption (which forms carbamates with primary amines). -

Data Collection: Record pH vs. Volume of titrant. Identify the inflection point.[1]

-

Extrapolation:

-

Calculate apparent pKa (

) for each methanol fraction. -

Plot

vs. -

The y-intercept represents the aqueous pKa.

-

Visualization of Ionization Pathway

Caption: Equilibrium transition from the stable hydrochloride salt to the lipophilic free base governed by the pKa.

Implications for Drug Development

Solubility & Formulation

The hydrochloride salt is the preferred solid form. At gastric pH (1.2 – 2.0), the compound is hyper-soluble. However, in the intestinal environment (pH 6.5 – 7.5), the compound remains largely ionized (~98%), suggesting that absorption may rely on passive diffusion of the small unionized fraction or active transport mechanisms.

Chromatographic Behavior

In Reverse-Phase HPLC:

-

Acidic Mobile Phase (0.1% TFA, pH ~2): The amine is fully protonated. It will elute earlier (lower retention time) due to high polarity.

-

Basic Mobile Phase (Ammonium Bicarbonate, pH 10): The amine is neutral. Retention time increases significantly as the compound interacts strongly with the C18 stationary phase.

-

Technical Tip: For peak shape symmetry, use an end-capped column to minimize silanol interactions with the charged amine.

References

-

PubChem. (2024). 4-Bromobenzylamine - Experimental Properties. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-1-(4-Bromophenyl)propan-1-amine

Topic: Synthesis of (R)-1-(4-Bromophenyl)propan-1-amine from 4-bromopropiophenone Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists

Abstract

Chiral

Strategic Route Selection

The synthesis of enantiopure amines from prochiral ketones requires overcoming the thermodynamic stability of the carbonyl bond while imparting strict stereocontrol.

| Parameter | Method A: Ellman's Auxiliary | Method B: Biocatalytic Transamination |

| Mechanism | Diastereoselective reduction of chiral | Enzymatic amino transfer via PLP cofactor |

| Chiral Source | (R)-tert-Butanesulfinamide (Stoichiometric) | (R)-Selective |

| Selectivity ( | Typically >90% (upgradable to >99% via recrystallization) | Typically >99% |

| Scale Suitability | mg to kg (Linear scalability) | g to MT (Requires enzyme optimization) |

| Key Reagents | Ti(OEt) | Transaminase, Isopropylamine (donor), PLP |

Reaction Pathway Diagram

Caption: Dual pathways for the asymmetric synthesis of (R)-1-(4-bromophenyl)propan-1-amine. Method A utilizes a chiral auxiliary; Method B utilizes enzymatic catalysis.

Method A: Ellman’s Sulfinamide Protocol (Standard Laboratory Scale)

This protocol utilizes (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) to direct the stereochemistry. The bulky tert-butyl group enforces a specific conformation in the imine intermediate, allowing hydride attack predominantly from the Re-face (relative to the C=N bond) when using NaBH

Materials

-

Substrate: 4-Bromopropiophenone (1.0 equiv)

-

Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

-

Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Reductant: Sodium borohydride (NaBH

) (3.0 equiv) -

Solvents: THF (anhydrous), Methanol, Ethyl Acetate, Brine.

Protocol Steps

Step 1: Condensation (Imine Formation)[2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 4-bromopropiophenone (10.0 mmol, 2.13 g) and (R)-2-methyl-2-propanesulfinamide (11.0 mmol, 1.33 g). Add anhydrous THF (50 mL).

-

Catalysis: Add Ti(OEt)

(20.0 mmol, ~4.2 mL) dropwise via syringe. The solution typically turns light yellow. -

Reaction: Reflux the mixture at 70°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until the ketone is consumed.

-

Quench: Cool to room temperature (RT). Pour the mixture into a beaker containing brine (50 mL) while stirring vigorously. A white precipitate (titanium salts) will form.

-

Workup: Dilute with EtOAc (50 mL). Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite cake with EtOAc.

-

Purification: Transfer filtrate to a separatory funnel. Separate layers. Dry the organic phase over Na

SO-

Note: The crude sulfinyl imine is often stable enough for the next step. If high purity is required, purify via flash chromatography (SiO

, Hexane/EtOAc gradient).

-

Step 2: Diastereoselective Reduction

-

Setup: Dissolve the crude sulfinyl imine from Step 1 in anhydrous THF (40 mL) in a clean RBF. Cool the solution to -48°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone) to maximize diastereoselectivity (

).-

Expert Insight: Lower temperatures generally improve

. For this substrate, -48°C is often sufficient.

-

-

Reduction: Add NaBH

(30.0 mmol, 1.13 g) in one portion. -

Warm-up: Allow the reaction to warm slowly to RT over 4–6 hours.

-

Quench: Add MeOH (5 mL) dropwise to quench excess hydride. Then add Saturated NH

Cl (20 mL). -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

SO-

Checkpoint: Analyze the diastereomeric ratio (

) of the sulfinamide intermediate by HPLC or

-

Step 3: Deprotection (Hydrolysis)

-

Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (20 mL). Add 4M HCl in Dioxane (5 mL) or concentrated HCl (2 mL).

-

Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

-

Isolation: Concentrate the solvent to dryness.[3]

-

Free Basing (Optional but recommended for storage): Suspend the solid in EtOAc and add 1M NaOH until pH > 10. Extract the free amine into EtOAc, dry, and concentrate to yield (R)-1-(4-bromophenyl)propan-1-amine as a colorless to pale yellow oil.

-

Salt Formation: To store, redissolve in diethyl ether and add HCl/ether to precipitate the hydrochloride salt.

Method B: Biocatalytic Transamination (Green/Scale-Up)

This method uses an (R)-selective

Materials

-

Enzyme: Commercial (R)-selective

-Transaminase (e.g., Codexis ATA-024, ATA-415, or similar screening kit hits). -

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

-

Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5).

Protocol Steps

-

Preparation: In a reaction vessel, prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Loading: Dissolve 4-bromopropiophenone in DMSO (10% v/v final concentration) and add to the buffer. Final substrate concentration: 10–50 mM.

-

Donor Addition: Add Isopropylamine (1 M final concentration). Adjust pH back to 7.5 if necessary.

-

Enzyme Addition: Add the (R)-selective transaminase powder or liquid preparation (loading depends on specific activity, typically 2–5 g/L).

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Equilibrium Shift: Since the byproduct is acetone, leaving the reaction vessel slightly open (with appropriate ventilation) or using a nitrogen sweep helps drive the equilibrium forward by removing acetone.

-

-

Workup: Acidify to pH 2 with 6M HCl to stop the reaction and dissolve the amine. Extract unreacted ketone with MTBE (discard organic layer). Basify aqueous layer to pH 12 with NaOH. Extract the product amine into MTBE or EtOAc.

Analytical Quality Control (QC)

Enantiomeric Excess Determination (Chiral HPLC)

To validate the stereochemistry, the amine must be analyzed against a racemic standard (prepared by non-selective reductive amination).

-

Column: Daicel Chiralpak IB or Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 254 nm.[4]

-

Expected Retention: The (R)-enantiomer and (S)-enantiomer will have distinct retention times. (R)-enantiomer is typically the major peak in Method A.

Chemical Purity[7]

-

HPLC: C18 Reverse Phase, Water/Acetonitrile gradient with 0.1% TFA.

-

NMR:

H NMR (CDCl

Troubleshooting & Expert Insights

Decision Tree for Optimization

Caption: Troubleshooting logic for optimizing the Ellman synthesis workflow.

Critical Causality Notes

-

Moisture Sensitivity: Ti(OEt)

is water-sensitive. Incomplete imine formation is often due to wet solvents. Ensure THF is anhydrous. -

Reduction Temperature: The diastereoselectivity in Step 2 is kinetically controlled. Warming the reaction too fast during NaBH

addition can erode the -

Reductant Choice:

-

(R)-Sulfinamide + NaBH

-

(R)-Sulfinamide + L-Selectride

(S)-Amine (Major). -

Reasoning: L-Selectride is bulky and coordinates with the sulfinyl oxygen, attacking from the opposite face compared to the smaller NaBH

which follows a cyclic transition state model.

-

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

-

Ruble, J. C.; Vandeveer, H. G.; Navarro, A. (2018).[3] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[3] (Demonstrates related bromophenyl chemistry). Link

-

Ghosh, A. K. (2020).[1][4] Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. Link

-

Sigma-Aldrich. (2025). (R)-1-(4-Bromophenyl)propan-1-amine hydrochloride Product Page. Link

-

BenchChem. (2025).[4] Application Note: Determination of the Absolute Configuration of Chiral Amines. (Describes chiral HPLC analysis of bromophenyl amines). Link

-

Almac Group. (2020).

-Transaminases in the Pharmaceutical Industry. Link

Sources

recrystallization solvent for (R)-1-(4-Bromophenyl)propan-1-amine HCl

Application Note & Protocol Guide

Topic: High-Purity Recovery of (R)-1-(4-Bromophenyl)propan-1-amine HCl via Optimized Recrystallization

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for Purity

(R)-1-(4-Bromophenyl)propan-1-amine and its hydrochloride salt are valuable chiral building blocks in medicinal chemistry and pharmaceutical development.[1] The stereospecificity and purity of such intermediates are paramount, as even minor impurities can lead to undesirable side products, altered pharmacological profiles, and complications in downstream applications. Recrystallization stands as a robust, scalable, and cost-effective method for purifying crystalline solids like amine hydrochloride salts.[2][3] This guide provides a deep-dive into the principles and a set of actionable protocols for the successful recrystallization of (R)-1-(4-Bromophenyl)propan-1-amine HCl, moving beyond a simple list of steps to explain the fundamental causality behind each experimental choice.

The Science of Solvent Selection for Amine Hydrochloride Salts

The purification of an amine hydrochloride via recrystallization is governed by modulating its solubility. As an ionic salt, (R)-1-(4-Bromophenyl)propan-1-amine HCl exhibits significantly different solubility behavior than its free-base form. The molecule's solubility is dictated by the polar ammonium hydrochloride group and the non-polar bromophenyl moiety.

An ideal recrystallization solvent should exhibit the following characteristics:

-

High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the hot solvent.

-

Low Solvating Power at Reduced Temperatures: Upon cooling, the compound's solubility should drop sharply, promoting crystallization and maximizing yield.

-

Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

-

Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For amine hydrochloride salts, polar protic solvents like alcohols are often excellent starting points.[4] The hydroxyl group can effectively solvate the ionic salt. However, if the compound is too soluble even at low temperatures, a mixed-solvent system is employed. This involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" to induce precipitation.[4]

Table 1: Candidate Solvents for Recrystallization

| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Considerations |

| Isopropanol (IPA) | C₃H₈O | 82.6 | 19.9 | A preferred solvent for many HCl salts due to its moderate polarity, which often provides the desired steep solubility curve.[4] Less volatile and toxic than methanol. |

| Ethanol (EtOH) | C₂H₆O | 78.4 | 24.5 | Often a very effective solvent, but its high polarity can sometimes lead to high solubility even at low temperatures, potentially reducing yield.[4] |

| Methanol (MeOH) | CH₄O | 64.7 | 32.7 | Highest polarity of the common alcohols; may be too strong a solvent, but useful in mixed-solvent systems. Toxic and highly volatile. |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 34.6 | 4.3 | A common non-polar anti-solvent.[5] Its low boiling point and high volatility make it excellent for precipitating salts from alcohol solutions and for washing crystals. Extremely flammable. |

| Hexane | C₆H₁₄ | 68.0 | 1.9 | A non-polar anti-solvent and effective wash solvent for removing non-polar impurities.[4] |

Visualizing the Recrystallization Workflow

The following diagram outlines the logical flow of a typical recrystallization experiment, from initial dissolution to final purity assessment.

Caption: Logical workflow for the purification of amine HCl salts.

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization with Isopropanol (IPA)

This method is often the most straightforward and is recommended as the first approach. Isopropanol typically offers a good balance of solvating power for amine HCl salts.[4]

Materials:

-

Crude (R)-1-(4-Bromophenyl)propan-1-amine HCl

-

Isopropanol (Reagent Grade)

-

Erlenmeyer Flasks

-

Hotplate/Stirrer and Stir Bar

-

Condenser (optional, recommended)

-

Büchner Funnel and Filter Flask

-

Filter Paper

Step-by-Step Methodology:

-

Initial Setup: Place 5.0 g of the crude amine HCl salt into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Dissolution: Add an initial 20 mL of isopropanol. Begin heating the mixture on a hotplate with gentle stirring.

-

Achieve Saturation: Continue adding isopropanol in small (1-2 mL) portions to the gently boiling mixture until all the solid has just dissolved. Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved upon cooling.

-

Slow Cooling: Once a clear solution is obtained, remove the flask from the heat source. Cover the mouth of the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Scientist's Note: Slow, undisturbed cooling promotes the formation of large, well-defined crystals, which are typically purer as they have time to form a selective lattice that excludes impurities. Rapid cooling can cause the product to precipitate as a powder, trapping impurities.

-

Maximize Precipitation: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.

-

Filtration and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with two small portions (5-10 mL each) of ice-cold isopropanol or diethyl ether. Scientist's Note: The wash solvent must be cold to minimize dissolution of the purified product. Diethyl ether is an excellent choice for a final wash as it is a very poor solvent for the salt and is highly volatile, aiding in the drying process.[5]

-

Drying: Allow the crystals to pull dry on the filter for 10-15 minutes under vacuum. Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol B: Mixed-Solvent Recrystallization (Ethanol / Diethyl Ether)

This method is ideal if the compound is found to be too soluble in a single hot alcohol, even upon cooling. We use a "good" solvent (ethanol) to dissolve the compound and an "anti-solvent" (diethyl ether) to induce crystallization.

Materials:

-

Crude (R)-1-(4-Bromophenyl)propan-1-amine HCl

-

Ethanol (95% or Absolute)

-

Diethyl Ether (Anhydrous)

-

Erlenmeyer Flask

-

Hotplate/Stirrer and Stir Bar

Step-by-Step Methodology:

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of the crude amine HCl salt in the minimum required amount of hot ethanol, following steps 1-3 from Protocol A.

-

Induce Precipitation: Remove the flask from the heat. While stirring the hot solution at room temperature, slowly add diethyl ether dropwise until a faint, persistent cloudiness (turbidity) appears. Scientist's Note: This cloudiness indicates that the solution is now saturated at that temperature. The diethyl ether reduces the overall polarity of the solvent mixture, decreasing the solubility of the ionic salt.

-

Clarify Solution: Add a few drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again. This ensures the crystallization process begins from a saturated solution, not a suspension.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol A (Steps 4 & 5).

-

Isolation and Washing: Collect the crystals via vacuum filtration. Wash the crystals with a solvent mixture rich in the anti-solvent (e.g., 1:4 Ethanol:Diethyl Ether) or with pure, cold diethyl ether.

-

Drying: Dry the purified crystals to a constant weight under vacuum.

Troubleshooting Common Issues

-

Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To resolve this, reheat the solution and add more solvent before attempting to cool again.

-

No Crystals Form: If no crystals appear after cooling in the ice bath, it may be due to excessive solvent use or a highly pure compound that resists nucleation. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. Alternatively, add a single "seed" crystal from a previous batch if available.

-

Low Recovery: This is often caused by using too much solvent during dissolution or washing with solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used and that all wash steps are performed with ice-cold solvent.

References

-

ResearchGate. Discussion on Separation of Chiral Amines. [Link]

-

PubChem. 2-(4-Bromophenyl)propan-1-amine hydrochloride Compound Summary. [Link]

-

ResearchGate. Discussion on Purification of Organic Hydrochloride Salt. [Link]

-

ScienceDirect. An efficient sequence for the preparation of small secondary amine hydrochloride salts. [Link]

-

Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. Discussion on Recrystallization of Amine Compounds. [Link]

-

University of California, Los Angeles. Recrystallization and Crystallization Guide. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

University of Leeds. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

Sources

Application Note: Streamlined Boc-Protection of (R)-1-(4-Bromophenyl)propan-1-amine for Pharmaceutical Synthesis

Abstract

This application note provides a comprehensive and technically detailed protocol for the N-tert-butoxycarbonyl (Boc) protection of the chiral amine, (R)-1-(4-Bromophenyl)propan-1-amine. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical and peptide chemistry, prized for its stability and mild cleavage conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, ensuring robust and reproducible outcomes. We delve into the reaction mechanism, optimized protocol, purification, and detailed analytical characterization of the resulting carbamate, tert-butyl (R)-(1-(4-bromophenyl)propyl)carbamate.

Introduction: The Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, the amine functional group presents a unique challenge due to its inherent nucleophilicity and basicity.[3] Unmasked, it can interfere with a wide array of reaction conditions. The tert-butoxycarbonyl (Boc) group is an exemplary tool for temporarily masking the reactivity of amines, allowing other chemical transformations to proceed without complication.[4] Its widespread use stems from its ease of introduction, general stability to nucleophiles and basic conditions, and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups.[5][6] The target molecule, (R)-1-(4-Bromophenyl)propan-1-amine, is a valuable chiral building block in the synthesis of various pharmaceutical agents, making a reliable protection protocol for it essential.

Reaction Mechanism: The Chemistry of Carbamate Formation

The Boc protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O) is a classic example of nucleophilic acyl substitution.[5] The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

This attack forms a transient tetrahedral intermediate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.[1] The tetrahedral intermediate then collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated by the triethylammonium cation.[1][2] The evolution of CO₂ gas helps to drive the reaction to completion.

Experimental Protocol

This protocol has been optimized for the efficient and high-yield Boc-protection of (R)-1-(4-Bromophenyl)propan-1-amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| (R)-1-(4-Bromophenyl)propan-1-amine | ≥98% enantiomeric excess | (e.g., Sigma-Aldrich) | Starting material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade, ≥97% | (e.g., Sigma-Aldrich) | Boc-protecting agent |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | (e.g., Fisher Scientific) | Reaction solvent |

| Triethylamine (TEA) | ≥99.5% | (e.g., Sigma-Aldrich) | Base |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | (e.g., Fisher Scientific) | For work-up |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | (e.g., Fisher Scientific) | For work-up |

| Brine (Saturated NaCl solution) | ACS Reagent | (e.g., Fisher Scientific) | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | (e.g., Sigma-Aldrich) | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | (e.g., Sigma-Aldrich) | For column chromatography (if necessary) |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(4-Bromophenyl)propan-1-amine (1.0 eq, e.g., 2.14 g, 10.0 mmol).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (40 mL). Stir the solution at room temperature until the amine is fully dissolved.

-

Base Addition: Add triethylamine (1.2 eq, e.g., 1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes. The base scavenges the acid formed during the reaction.[7]

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq, e.g., 2.40 g, 11.0 mmol) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[7] The product spot should be less polar than the starting amine.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM (20 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove excess triethylamine, water (1 x 30 mL), and finally brine (1 x 30 mL) to reduce the amount of dissolved water in the organic layer.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. However, if TLC indicates the presence of impurities, purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Workflow Diagram

Caption: Workflow for the Boc-protection of (R)-1-(4-Bromophenyl)propan-1-amine.

Characterization of tert-butyl (R)-(1-(4-bromophenyl)propyl)carbamate

Thorough characterization is essential to confirm the structure and purity of the final product.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group as a large singlet around 1.45 ppm (9H).[8] The aromatic protons will appear in the region of 7.20-7.50 ppm (4H). The methine proton adjacent to the nitrogen will be a multiplet around 4.60-4.80 ppm (1H). The methylene protons of the propyl group will appear as multiplets around 1.60-1.80 ppm (2H), and the terminal methyl group will be a triplet around 0.90 ppm (3H). The N-H proton of the carbamate will appear as a broad singlet around 4.8-5.2 ppm.[9]

-

¹³C NMR (100 MHz, CDCl₃): Key signals in the carbon NMR spectrum include the carbonyl of the carbamate at approximately 155 ppm, the quaternary carbon of the Boc group around 80 ppm, and the methyl carbons of the Boc group at about 28.5 ppm.[8] The aromatic carbons will resonate in the 120-140 ppm region.

-

FTIR (ATR): The infrared spectrum will show a characteristic N-H stretching vibration for the carbamate at approximately 3300-3400 cm⁻¹.[10] A strong carbonyl (C=O) stretching band will be present around 1680-1700 cm⁻¹.[10][11] The disappearance of the primary amine N-H stretching bands from the starting material provides evidence of a successful reaction.

-

Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ adduct corresponding to the molecular weight of the product (C₁₄H₂₀BrNO₂ = 314.22 g/mol ).

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Triethylamine (TEA): Is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note presents a robust and validated protocol for the Boc-protection of (R)-1-(4-Bromophenyl)propan-1-amine. By providing a detailed procedural walkthrough, mechanistic insights, and comprehensive characterization data, this guide aims to empower researchers to confidently and efficiently perform this critical synthetic transformation. The reliability of this procedure makes it highly suitable for applications in medicinal chemistry and the broader field of organic synthesis where the protection of chiral amines is paramount.

References

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nguyen, T. T., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv. Retrieved from [Link]

- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.

-

Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

-

Semantic Scholar. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. gsconlinepress.com [gsconlinepress.com]

Application Note: Nucleophilic Substitution & Cross-Coupling of 4-Bromophenyl Chiral Amines

This Application Note is structured to guide drug discovery chemists through the high-stakes functionalization of 4-bromophenyl chiral amines . These scaffolds (e.g., 1-(4-bromophenyl)ethylamine derivatives) are privileged structures in pharmacology but present a specific synthetic lethality: the risk of racemization during the functionalization of the aryl bromide.

This guide moves beyond basic textbook definitions to address the Transition Metal-Catalyzed Nucleophilic Substitution (Cross-Coupling) of these substrates, focusing on preserving enantiomeric excess (ee).

Executive Summary & Strategic Importance

In drug development, the 4-bromophenyl chiral amine motif (Figure 1) serves as a critical "chiral anchor." The bromine atom is a handle for late-stage diversification via nucleophilic substitution (functionally achieved via Pd/Cu/Ni catalysis). However, this transformation is fraught with peril:

-

Racemization Risk: The benzylic proton

to the amine is acidic ( -

Catalyst Poisoning: Free primary/secondary amines can chelate metal centers, shutting down the catalytic cycle.

-

-Hydride Elimination: If the metal inserts into the C-Br bond and migrates, it can trigger racemization via a

This guide provides validated protocols to substitute the bromine atom with nucleophiles (amines, alkoxides, carbon) while retaining >99% ee .

Mechanistic Theory: The Racemization Trap

Understanding how chirality is lost is the key to preventing it.

The Pathways to Racemization

When subjecting a chiral benzylic amine to cross-coupling conditions, two mechanisms compete with the desired product formation:

-

Pathway A (Base-Mediated): The external base (necessary for the catalytic cycle) deprotonates the benzylic carbon.

-

Mitigation: Use weak inorganic bases (

,

-

-

Pathway B (Metal-Mediated): "Chain Walking." The Pd(II) intermediate, after oxidative addition to the Ar-Br bond, can migrate along the ring. If it reaches the benzylic position, reversible

-hydride elimination scrambles the stereocenter.-

Mitigation: Use bulky, electron-rich ligands (e.g., Buchwald Biaryls) that accelerate Reductive Elimination over

-hydride elimination.

-

Figure 1: Competing pathways in the cross-coupling of chiral aryl halides. Success depends on accelerating the "Reductive Elim" step.

Experimental Protocols

Protocol A: Stereoretentive Buchwald-Hartwig Amination (C-N Coupling)

Application: Replacing Br with a primary/secondary amine. Critical Factor: Use of a Pd-precatalyst system to avoid induction periods and weak bases to prevent deprotonation.

Reagents & Setup

-

Substrate: 1.0 equiv (e.g., (S)-1-(4-bromophenyl)ethylamine)

-

Nucleophile: 1.2 equiv (Amine)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos or RuPhos (4 mol%)

-

Alternative:BrettPhos Pd G4 precatalyst (2 mol%) is superior for reproducibility.

-

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv). Avoid NaO^tBu.

-

Solvent: t-Amyl Alcohol or Dioxane (Anhydrous, sparged with Ar).

-

Temperature: 80–100 °C.

Step-by-Step Methodology

-

Pre-complexation (If using separate Pd/Ligand): In a glovebox or under Ar flow, charge a reaction vial with Pd(OAc)₂ and Ligand. Add 1 mL solvent and stir at 80 °C for 2 minutes to generate the active L-Pd(0) species. (Skip this if using G3/G4 precatalysts).

-

Substrate Addition: Add the chiral aryl bromide (1.0 equiv), the nucleophilic amine (1.2 equiv), and the base (Cs₂CO₃).

-

Reaction: Seal the vial with a PTFE-lined cap. Heat to 80 °C.

-

Note: If the substrate contains a free primary amine (

), consider protecting it as a Boc-carbamate before coupling if yields are low. Free amines can poison the catalyst. However, BrettPhos is designed to tolerate free amines.

-

-

Monitoring: Monitor by UPLC-MS. Look for the disappearance of Ar-Br.

-

Chiral Check: Upon completion, filter through Celite. Analyze a small aliquot via Chiral SFC (e.g., Chiralpak AD-H or IG column) to confirm ee retention.

Why this works: BrettPhos is bulky, preventing the formation of stable bis-phosphine complexes and accelerating reductive elimination, which outcompetes the racemization pathways.

Protocol B: Copper-Catalyzed "Ullmann-Type" Substitution

Application: Cost-effective substitution with N-heterocycles (pyrazoles, imidazoles) or phenols. Advantage: Copper is less prone to "chain walking" (Pathway B) than Palladium, but requires higher temperatures.

Reagents & Setup

-

Catalyst: CuI (10 mol%)

-

Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) or L-Proline (20 mol%).

-

Base: K₃PO₄ (2.0 equiv).

-

Solvent: DMSO or DMF .

Step-by-Step Methodology

-

Charge a vial with CuI, Ligand, Base, and Substrate.

-

Evacuate and backfill with Argon (3x). Oxygen inhibits Cu catalysis.

-

Add solvent via syringe.

-

Stir at 90–110 °C for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMSO/DMF. Copper salts can be removed by washing with aqueous

or EDTA solution.

Protocol C: S_NAr (Nucleophilic Aromatic Substitution)

Application: Only applicable if the 4-bromophenyl ring contains an electron-withdrawing group (EWG) like

-

Conditions: Nucleophile (2.0 equiv),

, DMSO, 120 °C. -

Photoredox Alternative: If no EWG is present, use a photoredox catalyst (e.g., Ir(ppy)₃) with a Nickel co-catalyst (see Protocol D logic) to enable "S_NAr-like" reactivity under mild conditions.

Data Summary & Decision Matrix

Use the following table to select the correct protocol based on your specific substrate and nucleophile.

| Nucleophile Type | Preferred Protocol | Catalyst System | Base (Critical) | Risk of Racemization |

| Primary Alkyl Amine | Protocol A | Pd-BrettPhos G4 | Low (with weak base) | |

| Aniline / Indole | Protocol A | Pd-RuPhos G4 | Very Low | |

| Phenol / Alcohol | Protocol A (Mod) | Pd-RockPhos G3 | Medium (Base dependent) | |

| Azole (Imidazole) | Protocol B | CuI / Diamine | Low | |

| Cyanide (CN) | Protocol A | Pd(P(tBu)3)2 | Negligible |

Decision Tree for Optimization

Figure 2: Workflow for selecting the optimal substitution strategy.

Troubleshooting & Optimization (The "Black Box")

When yield is low or ee erodes, follow this diagnostic logic:

-

Problem: High Yield, Low ee (Racemization).

-

Cause: Base is too strong (

mismatch). -

Fix: Switch from

( -

Cause: Reaction time too long (reversible deprotonation).

-

Fix: Increase catalyst loading to shorten reaction time.

-

-

Problem: Low Yield, High ee (No Reaction).

-

Cause: Catalyst poisoning by the chiral amine substrate.

-

Fix: Protect the chiral amine (e.g., Boc, Cbz) before coupling.

-

Fix: Use a "Precatalyst" (e.g., Pd-G4) to ensure active species formation.

-

-

Problem: Dehalogenation (Ar-H formed).

-

Cause: Solvent acting as hydride source or

-hydride elimination from the amine nucleophile. -

Fix: Switch solvent to Toluene or Dioxane (avoid alcohols). Use ligands that enforce reductive elimination (BrettPhos).

-

References

-

Buchwald, S. L., et al. "Pd-Catalyzed Amination of Aryl Halides with Chiral Amines: Retention of Configuration." Journal of the American Chemical Society.

-

Hartwig, J. F. "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research.

-

Ma, D., et al. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides."[2] Journal of Organic Chemistry.

-

MacMillan, D. W. C. "Metallaphotoredox Catalysis: New Frontiers in Nucleophilic Substitution." Science.

-

Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed C-H Activation." (Includes discussion on racemization mechanisms in benzylic systems). Chem. Sci.

Sources

storage conditions for hygroscopic amine hydrochloride salts

Application Note: Advanced Storage and Handling Protocols for Hygroscopic Amine Hydrochloride Salts

Introduction & Thermodynamic Principles

Amine hydrochloride salts are ubiquitous in pharmaceutical development due to their favorable solubility, bioavailability, and crystallization profiles. However, the high affinity of the chloride counterion for water often renders these salts highly hygroscopic or deliquescent[1].

The fundamental driver of moisture uptake is the thermodynamic gradient between the vapor pressure of water in the surrounding environment and the vapor pressure of the saturated solution of the salt. When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the amine hydrochloride salt, the solid continuously absorbs moisture until it dissolves into a saturated solution[2]. This phase transition leads to severe physical instability (caking, agglomeration) and accelerates chemical degradation pathways such as hydrolysis[3]. Understanding the causality behind this moisture uptake is critical for establishing robust, scientifically sound storage conditions.

Thermodynamic pathways of moisture-induced degradation in amine hydrochloride salts.

Hygroscopicity Classification

To standardize handling protocols across the supply chain, pharmaceutical materials are classified based on their equilibrium moisture uptake. The European Pharmacopoeia (Ph. Eur.) and the Callahan classification system define hygroscopicity based on mass gain when a material is equilibrated at 25°C and 80% RH for 24 hours[4].

Table 1: Standardized Hygroscopicity Classification

| Classification | Moisture Uptake (% w/w) at 25°C / 80% RH | Physical Consequence & Handling Impact |

| Non-hygroscopic | < 0.2% | Essentially no moisture absorption; standard handling. |

| Slightly hygroscopic | ≥ 0.2% and < 2.0% | Minor surface adsorption; powder flowability may be impacted. |

| Moderately hygroscopic | ≥ 2.0% and < 15.0% | Appreciable absorption; high potential for caking and mass errors. |

| Very hygroscopic | ≥ 15.0% | Significant absorption; high risk of chemical degradation. |

| Deliquescent | Sufficient to form a solution | Complete dissolution; requires absolute moisture barriers. |

(Data adapted from Ph. Eur. and Callahan et al.[4],[2])

Analytical Protocol: Dynamic Vapor Sorption (DVS)

To establish a self-validating storage system, Dynamic Vapor Sorption (DVS) is the gold standard. Unlike static desiccator methods, DVS provides real-time kinetic data by continuously measuring mass changes under precisely controlled temperature and humidity gradients[5].

Step-by-Step DVS Methodology:

-

Sample Preparation: Accurately weigh 10–20 mg of the amine hydrochloride salt into a pre-tared quartz or platinum sample pan.

-

Causality: A small sample mass ensures a thin powder layer, minimizing vapor diffusion limitations and allowing true thermodynamic equilibrium to be reached rapidly[6].

-

-

Pre-treatment (Drying): Equilibrate the sample at 25°C and 0% RH (using a dry nitrogen carrier gas) until the rate of mass change (

) is < 0.002% per minute for at least 10 minutes.-

Causality: Amine salts often contain ambient surface moisture. Failing to dry them completely skews all subsequent uptake calculations by establishing a false initial reference mass (

)[4].

-

-

Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH at a constant 25°C. Hold at each step until

< 0.002% / min.-

Causality: Stepwise increments allow for the precise identification of the DRH or hydrate formation points, which manifest as sharp inflection points in the sorption isotherm[5].

-

-

Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.

-

Causality: Hysteresis (a gap between the sorption and desorption curves) validates whether the moisture was merely surface-adsorbed (no hysteresis) or absorbed into the bulk crystal lattice via hydrate formation or capillary condensation (significant hysteresis).

-

Storage and Handling Strategies

Based on the DVS profile, specific environmental controls and packaging configurations must be implemented to prevent moisture ingress during the API's lifecycle[3].

Decision matrix and workflow for handling hygroscopic amine hydrochloride salts.

Protocol for Bulk Storage & Handling:

-

Environmental Control (Dispensing): If the salt is classified as moderately to very hygroscopic, all weighing and compounding must occur in a controlled environment (e.g., a glove box or isolator purged with dry argon or nitrogen) where the RH is maintained strictly below the material's DRH[7].

-

Causality: Weighing highly hygroscopic salts in ambient air leads to rapid mass gain, resulting in inaccurate stoichiometric ratios during synthesis or formulation[4].

-

-

Primary and Secondary Packaging: Store the bulk API in double low-density polyethylene (LDPE) bags, securely twist-tied. Place the LDPE bags inside a high-density polyethylene (HDPE) drum or an aluminum foil laminated pouch[3].

-

Causality: LDPE provides a clean, non-reactive contact surface for the API, while the outer aluminum laminate acts as an absolute vapor barrier against external humidity fluctuations[3].

-

-

Desiccant Inclusion: Insert silica gel or molecular sieve desiccant pouches between the primary (LDPE) and secondary (aluminum/HDPE) packaging layers[2].

-

Causality: The desiccant acts as a sacrificial moisture sink, absorbing any water vapor that permeates the outer seal before it can reach the API[2].

-

-

Formulation Interventions: During drug product manufacturing, co-process the hygroscopic salt with hydrophobic excipients (e.g., magnesium stearate) or apply a moisture-barrier film coating to the final solid dosage form[3].

-

Causality: Physical barriers deflect moisture away from the active ingredient, ensuring long-term shelf stability and preventing dissolution failures[3].

-

References

-

Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asian Journal of Pharmaceutics 4

-

Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis Source: PubMed / NIH 6

-

How do you handle hygroscopic salts? Source: HepatoChem 7

-

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharma Excipients 5

-

Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC / NIH 3

-

Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts Source: Benchchem 2

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

Troubleshooting & Optimization

preventing racemization of (R)-1-(4-Bromophenyl)propan-1-amine during workup

This technical guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis and purification of chiral amines: preventing the racemization of (R)-1-(4-Bromophenyl)propan-1-amine during experimental workup. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your valuable compounds.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses specific issues that can arise during the workup of (R)-1-(4-Bromophenyl)propan-1-amine, leading to a decrease in enantiomeric excess (ee).

Scenario 1: Significant Racemization Detected After Acid-Base Extraction

Problem: You've performed a standard acid-base extraction to isolate your amine from non-basic impurities, but chiral HPLC analysis reveals a significant drop in enantiomeric excess.

Root Cause Analysis: The benzylic proton on the chiral center of (R)-1-(4-Bromophenyl)propan-1-amine is susceptible to abstraction under certain conditions, leading to the formation of a planar achiral imine or a related intermediate, which can then be non-stereoselectively reprotonated, resulting in racemization.[1] Strong bases, elevated temperatures, and prolonged exposure to even moderately basic or acidic conditions can facilitate this process.

Troubleshooting Protocol:

-

Re-evaluate Your Base:

-

Issue: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily deprotonate the benzylic position, especially at elevated temperatures.[2]

-

Solution: Opt for milder inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the basification step of your extraction. These are generally sufficient to deprotonate the ammonium salt to the free amine without causing significant racemization.[3]

-

-

Control the Temperature:

-

Issue: Heat accelerates the rate of racemization.[4][5] Workup procedures performed at room temperature or higher increase the risk of losing enantiomeric purity.

-

Solution: Conduct all steps of the acid-base extraction at reduced temperatures (0-5 °C) using an ice bath. This includes the acid wash, base wash, and subsequent organic extractions.

-

-

Minimize Exposure Time:

-

Issue: Prolonged contact with either acidic or basic aqueous layers can increase the likelihood of racemization.

-

Solution: Perform the extraction steps as efficiently as possible. Do not let the layers sit for extended periods. Promptly separate the layers after gentle mixing.

-

-

Solvent Selection:

-

Issue: The choice of organic solvent can influence the rate of racemization. Protic solvents can facilitate proton transfer, which may contribute to racemization.[5]

-

Solution: Utilize aprotic solvents like dichloromethane (DCM) or diethyl ether for the extraction. These solvents are less likely to participate in proton transfer mechanisms that can lead to racemization.

-

Visualizing the Troubleshooting Workflow:

Caption: Troubleshooting workflow for racemization during acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical mechanism for the racemization of (R)-1-(4-Bromophenyl)propan-1-amine?

A: The primary mechanism for racemization of this and similar benzylic amines is the reversible formation of an achiral imine intermediate.[6][7] Under basic conditions, the proton at the chiral center (the benzylic position) can be abstracted. This is followed by a tautomerization to the corresponding imine. This imine is planar at the carbon-nitrogen double bond and thus achiral. Subsequent non-stereoselective protonation of this imine will regenerate the amine as a racemic mixture. Acidic conditions can also promote racemization, potentially through the formation of an iminium ion which can facilitate the loss of the benzylic proton.

Visualizing the Racemization Mechanism:

Caption: Simplified mechanism of racemization via an achiral imine intermediate.

Q2: How can I accurately determine the enantiomeric purity of my amine sample?

A: The most common and reliable methods for determining the enantiomeric excess (ee) of chiral amines are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating or derivatizing agent.[8][9]

-

Chiral HPLC: This technique separates the enantiomers on a chiral stationary phase, allowing for direct quantification of each enantiomer by integrating the peak areas.[8]

-

NMR Spectroscopy: By adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to the amine, diastereomeric complexes are formed.[9][10] These diastereomers will have distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR), and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.[11][12]

Q3: Are there any specific reagents I should avoid during the workup to prevent racemization?

A: Yes. Beyond strong bases, be cautious with:

-